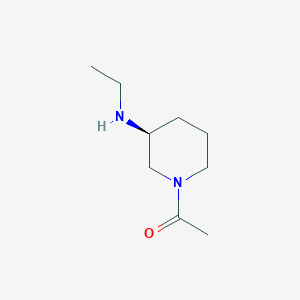

(S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone

Beschreibung

(S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone is a chiral piperidine derivative featuring an ethanone group at the 1-position and an ethylamino substituent at the 3-position of the piperidine ring. Its molecular formula is C₈H₁₆N₂O (molecular weight: 156.23 g/mol) . The (S)-enantiomer is often prioritized due to stereoselective interactions with biological targets.

Eigenschaften

IUPAC Name |

1-[(3S)-3-(ethylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-10-9-5-4-6-11(7-9)8(2)12/h9-10H,3-7H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUXPSNVAUNTFK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCCN(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with ethylamine under controlled conditions. One common method includes the use of a piperidine derivative, such as 1-benzylpiperidin-3-one, which undergoes reductive amination with ethylamine in the presence of a reducing agent like sodium cyanoborohydride. The reaction is carried out in an organic solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or alkoxides replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can act as a ligand for studying receptor-ligand interactions in biological systems.

Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring structure allows it to fit into binding sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone with analogous compounds, focusing on structural variations, physicochemical properties, and functional implications.

Substitution at the Piperidine 3-Position

Key Observations :

- Ethylamino vs.

- Cyclopropylmethylamino: The cyclopropane ring in the substituent may reduce oxidative metabolism, extending half-life .

- Benzyl Group : The aromatic substituent significantly increases molecular weight and lipophilicity, which could enhance CNS penetration but reduce solubility .

Piperidine vs. Pyrrolidine Ring Systems

Key Observations :

- Conformational Flexibility : The piperidine ring allows for greater rotational freedom, enabling adaptation to diverse binding pockets, whereas pyrrolidine’s rigidity may favor specific receptor conformations .

- Basicity : The pyrrolidine analog’s higher basicity could enhance ionic interactions with acidic residues in target proteins .

Amide Bond Isomerism and Stability

- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone: This analog exhibits amide bond isomerization, as shown by variable-temperature NMR studies. At 20°C, distinct chemical shifts for proximal hydrogens indicate slow interconversion between isomers (rate constant: 380 s⁻¹; energy barrier: ~67 kJ/mol) .

- Target Compound: The ethylamino group’s electron-donating nature may stabilize the amide bond, reducing isomerization compared to electron-withdrawing substituents (e.g., nitro groups) .

Biologische Aktivität

(S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone, with the molecular formula C9H18N2O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring substituted with an ethylamino group and an ethanone moiety. This unique structure allows for various interactions with biological targets, particularly receptors and enzymes involved in neurological functions.

The biological activity of (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone is primarily attributed to its ability to modulate the activity of specific molecular targets. The ethylamino group enhances binding affinity to these targets, which may include neurotransmitter receptors and enzymes involved in neurotransmission. This modulation can influence various neurological pathways, making it a candidate for therapeutic applications in psychiatric disorders.

Biological Activity Overview

Research indicates that (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone exhibits several biological activities:

- Cholinesterase Inhibition : Similar compounds have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation. The inhibition of these enzymes can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests possible neuroprotective properties, which are crucial for developing treatments for neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Methylamino)piperidin-1-yl)ethanone | Methylamino group | Varies in reactivity and biological effects compared to ethyl derivative |

| 1-(3-Isopropylamino)piperidin-1-yl)ethanone | Isopropylamino group | Enhanced binding affinity to certain receptors |

| 1-(3-Cyclopropylaminomethyl-piperidin-1-yl)ethanone | Cyclopropyl substituent | Unique steric effects influencing reactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone and its analogs:

- Cholinesterase Inhibition Studies : Research has demonstrated that compounds similar to (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone exhibit significant inhibition of AChE and BChE with IC50 values ranging from 9.68 to 20 μM. These findings suggest that such compounds could be developed as potential treatments for Alzheimer's disease by enhancing cholinergic transmission .

- Neuroprotective Studies : In vitro assays have indicated that derivatives with similar structures show neuroprotective effects against oxidative stress in neuronal cell lines. This implies that (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone may also possess such protective qualities, warranting further investigation.

- Molecular Docking Studies : Computational analyses have revealed potential binding modes of (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone within the active sites of target enzymes and receptors. These studies help elucidate the structure–activity relationships (SARs) crucial for optimizing its pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.